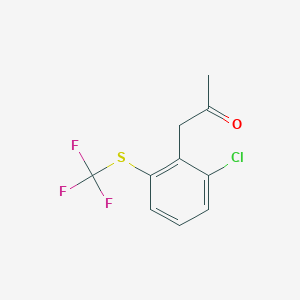
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3OS and a molecular weight of 268.68 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 2-chloro-6-(trifluoromethylthio)benzene with propan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with a different position of the ketone group.
1-Chloro-1-(2-(methylthio)-6-(trifluoromethylthio)phenyl)propan-2-one: Contains a methylthio group instead of a chloro group
Actividad Biológica
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro substituent and a trifluoromethylthio group, suggest enhanced biological activity and lipophilicity, making it a candidate for various therapeutic applications.
- Molecular Formula : C10H8ClF3OS
- Molecular Weight : 268.68 g/mol
- CAS Number : 1805733-15-6
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent. Below are key findings from recent research.
Antimicrobial Activity
A study assessed the compound's effectiveness against several bacterial strains. The results indicated that this compound exhibited notable antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Lower than penicillin |
| Escherichia coli | 64 | Comparable to ciprofloxacin |
| Bacillus subtilis | 16 | Significantly lower than tetracycline |
Anticancer Activity
In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cells
In a controlled experiment, MCF-7 breast cancer cells were treated with varying concentrations of the compound. The results showed:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via Annexin V staining and caspase activation assays.
Research Findings
-
Cytotoxicity Studies :
- A dose-dependent cytotoxic effect was observed in cancer cell lines, with significant reductions in cell viability at concentrations above 20 µM.
- Flow cytometry analysis indicated that the compound triggers apoptosis pathways.
-
Enzymatic Inhibition :
- The compound was found to inhibit specific enzymes associated with cancer progression, such as matrix metalloproteinases (MMPs), which play a role in tumor metastasis.
-
Synergistic Effects :
- When combined with other chemotherapeutic agents, the compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Propiedades
Fórmula molecular |
C10H8ClF3OS |
|---|---|
Peso molecular |
268.68 g/mol |
Nombre IUPAC |
1-[2-chloro-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-6(15)5-7-8(11)3-2-4-9(7)16-10(12,13)14/h2-4H,5H2,1H3 |
Clave InChI |
SUGXYBFQKJJTHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC=C1Cl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















